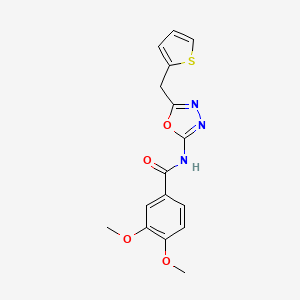
3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide” is an organic compound containing a benzamide group, a thiophene group, and an oxadiazole group . These groups are common in many pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups (benzamide, thiophene, and oxadiazole). The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. These properties could be predicted using computational chemistry methods if the exact structure were known .Scientific Research Applications
Crystal Structure Analysis
Research has been conducted to understand the crystal structure of compounds related to "3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide," emphasizing the significance of hydrogen bonding and π···π interactions for the stability of the crystal structure. For instance, a study on the crystal structure of a similar compound revealed the presence of N–H···S, C–H···O, and N–H···O hydrogen bonds, alongside π···π interactions, which play a crucial role in stabilizing the crystal structure (Sharma et al., 2016).
Biological Studies and Antimicrobial Evaluation
Another aspect of research focuses on the synthesis and evaluation of related compounds for their biological activities, including antimicrobial and antioxidant properties. A study synthesized derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and evaluated their in vitro biological activities, demonstrating good antibacterial and potent antioxidant activities (Karanth et al., 2019).
Synthesis and Characterization
Research also delves into the synthesis and characterization of compounds with the core structure of "3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide," exploring their potential applications in pharmaceuticals. For example, compounds have been synthesized and characterized, with some evaluated for antimicrobial and anticancer activities, showcasing the potential of these compounds in medical and pharmacological research (Talupur et al., 2021).
Anticancer Evaluation
There's ongoing research into the design, synthesis, and evaluation of related compounds for their anticancer properties. Studies have reported the synthesis of derivatives and their testing against various cancer cell lines, with some compounds showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has highlighted their potential as nematicides, with some compounds showing significant activity against nematodes. This suggests applications in agriculture for pest control (Liu et al., 2022).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action.
Safety and Hazards
Future Directions
Future research on this compound could involve determining its exact structure and properties, synthesizing it in the lab, and studying its potential uses. This could involve testing its biological activity, studying its reactivity, or investigating its potential applications in fields like medicine or materials science .
properties
IUPAC Name |
3,4-dimethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)15(20)17-16-19-18-14(23-16)9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSPUBMFALHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

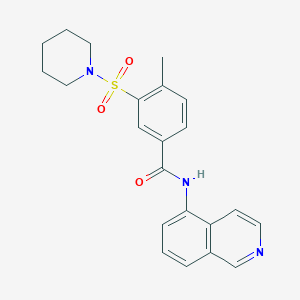
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)
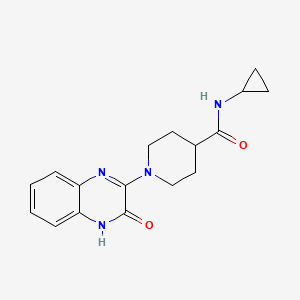
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2637399.png)
![N-(4-fluorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2637400.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637401.png)


![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)
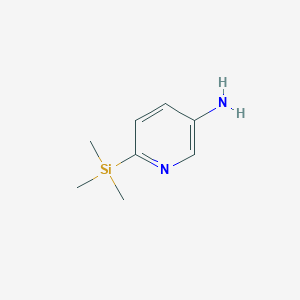
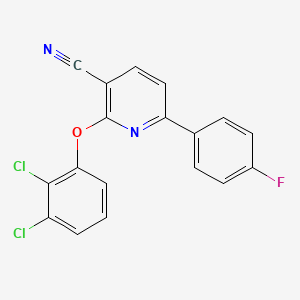
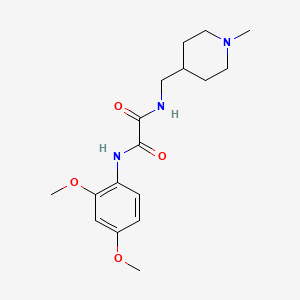
![Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2637416.png)
![Methyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2637417.png)